Fmoc-L-hlys(alloc)
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Overview
Description
Fmoc-L-hlys(alloc), also known as Nα-Fmoc-Nε-Alloc-L-lysine, is a derivative of lysine used primarily in peptide synthesis. The compound is characterized by the presence of two protecting groups: the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the allyloxycarbonyl (Alloc) group. These protecting groups are essential in solid-phase peptide synthesis, allowing for selective deprotection and functionalization of the lysine side chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-hlys(alloc) typically involves the reaction of lysine with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) and allyloxycarbonyl chloride (Alloc-Cl). The reaction proceeds under mild conditions, often in the presence of a base such as triethylamine, to yield the desired product .
Industrial Production Methods
Industrial production of Fmoc-L-hlys(alloc) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, purification steps, and quality assurance to ensure high purity and yield. The compound is usually produced in powder form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-hlys(alloc) undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using piperidine, while the Alloc group can be selectively removed using palladium(0) catalysts in the presence of a proton source.
Substitution Reactions: The lysine side chain can be further functionalized through nucleophilic substitution reactions.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Alloc Deprotection: Palladium(0) catalysts such as tetrakis(triphenylphosphine)palladium(0) in dichloromethane (CH₂Cl₂) with acetic acid (AcOH) and N-methylmorpholine (NMM).
Major Products Formed
The major products formed from these reactions include deprotected lysine derivatives and functionalized peptides, which can be further used in various applications .
Scientific Research Applications
Fmoc-L-hlys(alloc) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Fmoc-L-hlys(alloc) primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino terminus of lysine, while the Alloc group protects the side chain. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides with high precision . The molecular targets and pathways involved include the activation of the lysine side chain for further functionalization and the formation of peptide bonds .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Fmoc)-OH: Another lysine derivative with dual Fmoc protection, used for similar applications in peptide synthesis.
Fmoc-Lys(Boc)-OH: Contains a tert-butoxycarbonyl (Boc) protecting group instead of Alloc, offering different deprotection conditions.
Fmoc-Lys(Z)-OH: Features a benzyloxycarbonyl (Z) protecting group, providing an alternative protection strategy.
Uniqueness
Fmoc-L-hlys(alloc) is unique due to its combination of Fmoc and Alloc protecting groups, which allows for orthogonal deprotection. This feature enables the selective functionalization of the lysine side chain, making it highly versatile for the synthesis of complex peptide structures .
Properties
Molecular Formula |
C26H30N2O6 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-(prop-2-enoxycarbonylamino)heptanoic acid |
InChI |
InChI=1S/C26H30N2O6/c1-2-16-33-25(31)27-15-9-3-4-14-23(24(29)30)28-26(32)34-17-22-20-12-7-5-10-18(20)19-11-6-8-13-21(19)22/h2,5-8,10-13,22-23H,1,3-4,9,14-17H2,(H,27,31)(H,28,32)(H,29,30) |
InChI Key |
KZCWEDOQGDZLTE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)NCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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